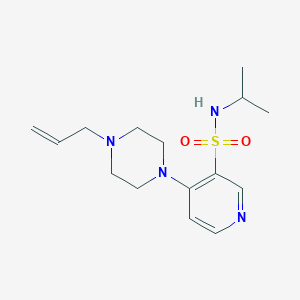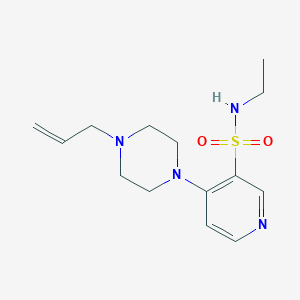![molecular formula C11H5Cl3N2O2S B215121 3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine](/img/structure/B215121.png)
3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a nitroarylthioether that is commonly used in the synthesis of organic compounds and as a reagent in chemical reactions. In
Wissenschaftliche Forschungsanwendungen
3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine has several applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. This compound has also been used in the development of new drugs and pharmaceuticals due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in various biological processes. This compound has been shown to have antimicrobial, antifungal, and anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine has several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to have anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as well as in various biological assays. However, one limitation is that it can be toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine. One potential area of research is the development of new drugs and pharmaceuticals based on this compound. Another area of research is the exploration of its potential as an antimicrobial agent, particularly in the treatment of antibiotic-resistant infections. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various biological processes.
Synthesemethoden
The synthesis of 3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine can be achieved through a two-step process. The first step involves the reaction of 2,4,5-trichlorophenyl thiol with 3-nitropyridine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with a suitable oxidizing agent such as hydrogen peroxide to yield the final product.
Eigenschaften
Produktname |
3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine |
|---|---|
Molekularformel |
C11H5Cl3N2O2S |
Molekulargewicht |
335.6 g/mol |
IUPAC-Name |
3-nitro-2-(2,4,5-trichlorophenyl)sulfanylpyridine |
InChI |
InChI=1S/C11H5Cl3N2O2S/c12-6-4-8(14)10(5-7(6)13)19-11-9(16(17)18)2-1-3-15-11/h1-5H |
InChI-Schlüssel |
QQYXVTQDWCYWRU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(N=C1)SC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-N-[(5-methyl-2-(1-naphthyl)-1,3,4-thiadiazol-3(2H)-yl)(4H-1,2,4-triazol-4-yl)methylene]-1,3,4-thiadiazol-2-amine](/img/structure/B215038.png)
![(E)-1-imidazol-1-yl-1-[(2S)-5-methyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)methanimine](/img/structure/B215039.png)
![(E)-1-[(2R)-2-butyl-5-methyl-2H-1,3,4-thiadiazol-3-yl]-1-[4-[(E)-C-[(2R)-2-butyl-5-methyl-2H-1,3,4-thiadiazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)carbonimidoyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)methanimine](/img/structure/B215040.png)
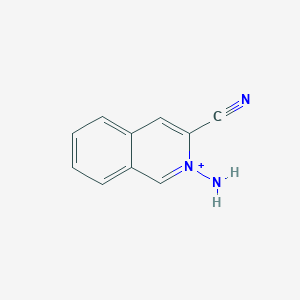
![methyl (2Z)-2-[[2-(2,6-diethylphenyl)hydrazinyl]methylidene]furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B215047.png)
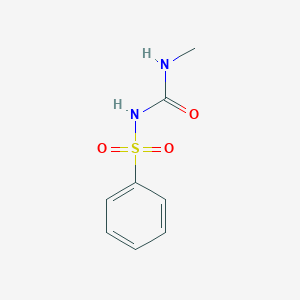
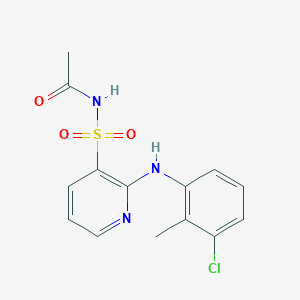
![N-acetyl-4-[(3,4-dichlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215055.png)
![N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215056.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide](/img/structure/B215058.png)
![N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215059.png)
![1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine](/img/structure/B215060.png)
